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Compound of Interest

Compound Name: 4-Methyl-5-phenylpyrimidine

Cat. No.: B1615610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Methyl-5-phenylpyrimidine (C₁₁H₁₀N₂). The information presented herein is

intended to support research, development, and quality control activities where this compound

is of interest. The data is organized into clear, tabular formats for ease of reference and

comparison. Detailed experimental protocols for acquiring similar spectroscopic data are also

provided, along with a workflow diagram for spectroscopic analysis.

Chemical Structure
IUPAC Name: 4-Methyl-5-phenylpyrimidine Molecular Formula: C₁₁H₁₀N₂ Molecular Weight:

170.21 g/mol CAS Number: 57562-58-0

Structure:

Spectroscopic Data
The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 4-Methyl-5-phenylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally verified ¹H and ¹³C NMR data from a peer-reviewed publication

for 4-Methyl-5-phenylpyrimidine could not be definitively located, the following tables provide
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predicted chemical shifts based on spectroscopic data of closely related analogs and

established chemical shift principles. These values serve as a reliable estimation for spectral

interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Methyl-5-phenylpyrimidine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.9 - 9.1 s 1H H-2 (Pyrimidine ring)

~8.5 - 8.7 s 1H H-6 (Pyrimidine ring)

~7.3 - 7.6 m 5H Phenyl ring protons

~2.5 - 2.7 s 3H Methyl protons (-CH₃)

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The exact

chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Methyl-5-phenylpyrimidine

Chemical Shift (δ) ppm Assignment

~165 - 167 C-4 (Pyrimidine ring)

~158 - 160 C-2 (Pyrimidine ring)

~156 - 158 C-6 (Pyrimidine ring)

~135 - 137 C-ipso (Phenyl ring)

~128 - 130 C-ortho/meta (Phenyl ring)

~127 - 129 C-para (Phenyl ring)

~125 - 127 C-5 (Pyrimidine ring)

~23 - 25 Methyl carbon (-CH₃)
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Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The exact

chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Specific experimental FT-IR data with peak assignments for 4-Methyl-5-phenylpyrimidine is

not readily available in the searched literature. However, the expected characteristic absorption

bands based on its functional groups are presented in the table below.

Table 3: Expected FT-IR Absorption Bands for 4-Methyl-5-phenylpyrimidine

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3100 - 3000 Medium C-H Stretch
Aromatic (Pyrimidine

and Phenyl rings)

~2950 - 2850 Medium-Weak C-H Stretch Aliphatic (-CH₃)

~1600 - 1550 Strong C=N Stretch Pyrimidine ring

~1580 - 1450 Strong-Medium C=C Stretch
Aromatic (Pyrimidine

and Phenyl rings)

~1450 - 1350 Medium C-H Bend Aliphatic (-CH₃)

~800 - 700 Strong
C-H Bend (out-of-

plane)

Phenyl ring

substitution

Mass Spectrometry (MS)
The mass spectrometry data for 4-Methyl-5-phenylpyrimidine is available from the NIST

Mass Spectrometry Data Center.[1] The key fragments are summarized below.

Table 4: Mass Spectrometry Data for 4-Methyl-5-phenylpyrimidine
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m/z Relative Intensity Assignment

170 High [M]⁺ (Molecular ion)

169 High [M-H]⁺

102 Medium [C₈H₆]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified 4-Methyl-5-phenylpyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, use gentle vortexing or sonication.

Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

The instrument is tuned and shimmed to ensure magnetic field homogeneity.

A standard proton experiment is run with a sufficient number of scans to achieve a good

signal-to-noise ratio.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy Protocol:
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The ¹³C NMR spectra are typically recorded on the same spectrometer at a corresponding

frequency (e.g., 100 or 125 MHz).

A proton-decoupled experiment is generally performed to simplify the spectrum to single

lines for each unique carbon atom.

A sufficient number of scans and a suitable relaxation delay are used to ensure accurate

integration and observation of all carbon signals.

Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm)

which is referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 4-Methyl-5-phenylpyrimidine sample directly onto the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

FT-IR Spectroscopy Protocol:

The FT-IR spectrum is recorded using an FT-IR spectrometer.

A background spectrum of the empty ATR crystal is collected first.

The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
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Prepare a dilute solution of 4-Methyl-5-phenylpyrimidine in a volatile organic solvent

(e.g., dichloromethane, ethyl acetate).

The concentration should be in the range of 10-100 µg/mL.

GC-MS Protocol:

The analysis is performed on a GC-MS system equipped with a suitable capillary column

(e.g., a non-polar or medium-polarity column).

1 µL of the sample solution is injected into the GC inlet.

The oven temperature is programmed to ramp from a low initial temperature to a final high

temperature to ensure separation of the analyte from any impurities.

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 40-

400 amu.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

organic molecule like 4-Methyl-5-phenylpyrimidine.
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Caption: Workflow for the spectroscopic analysis of 4-Methyl-5-phenylpyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 4-
Methyl-5-phenylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615610#spectroscopic-data-of-4-methyl-5-
phenylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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